![molecular formula C20H28 B1329849 Biadamantylidene CAS No. 30541-56-1](/img/structure/B1329849.png)
Biadamantylidene
Overview
Description
Biadamantylidene is a chemical compound with the molecular formula C20H28 . It has an average mass of 268.436 Da and a monoisotopic mass of 268.219116 Da . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
Biadamantylidene has a complex molecular structure with 8 defined stereocenters . It contains a total of 53 bonds, including 25 non-H bonds, 1 multiple bond, 1 double bond, 8 six-membered rings, and 6 eight-membered rings .Scientific Research Applications
Organic Synthesis
Biadamantylidene is used in organic synthesis, particularly in [2π + 2π]-cycloaddition reactions. Its unique structure allows for significant shielding of the C=C double bond, which is crucial for high entropy and volume of activation in these reactions . This property is essential for synthesizing complex organic compounds.
High-Pressure Chemistry
The effects of high hydrostatic pressure on the reaction rates of Biadamantylidene with various substrates have been studied . Understanding these effects is vital for developing new synthetic methods under extreme conditions, which can be applied in materials science and pharmaceuticals.
Solvent Effects on Reaction Rates
Biadamantylidene’s reaction rates are surprisingly weakly dependent on solvent polarity . This characteristic makes it an interesting subject for studying solvent effects on organic reactions, providing insights into reaction mechanisms and guiding the choice of solvents for industrial applications.
Thermodynamic Studies
The exothermic nature of Biadamantylidene’s reactions and its quantitative yield in certain temperature ranges make it a suitable candidate for thermodynamic studies . These studies can lead to a better understanding of reaction energetics and the design of energy-efficient processes.
Kinetic Studies
Kinetic studies involving Biadamantylidene can reveal the influence of temperature, solvent nature, and pressure on reaction rates . Such studies are fundamental in chemical kinetics and can inform the optimization of reaction conditions in synthetic chemistry.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound participates in [2π + 2π]-cycloaddition reactions . The specific targets within these reactions could vary depending on the reaction partners and conditions.
Mode of Action
Biadamantylidene interacts with its targets primarily through its C=C double bond . This bond participates in [2π + 2π]-cycloaddition reactions, which are a type of chemical reaction where two π bonds are broken and two new σ bonds are formed, resulting in the formation of a cyclic product .
Biochemical Pathways
Its involvement in [2π + 2π]-cycloaddition reactions suggests it could influence pathways where such reactions are critical . The downstream effects would depend on the specific biochemical context and the reaction partners involved.
Result of Action
The molecular and cellular effects of Biadamantylidene’s action would largely depend on the specific biochemical context and the reaction partners involved in the [2π + 2π]-cycloaddition reactions . The resulting cyclic products could have various effects depending on their nature and the cellular context.
Action Environment
The action of Biadamantylidene is influenced by environmental factors such as temperature and solvent nature . For instance, the rate of the [2π + 2π]-cycloaddition reactions involving Biadamantylidene has been found to be influenced by these factors . These environmental factors could therefore influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-(2-adamantylidene)adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXURLKZNAXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313090 | |
Record name | Adamantylideneadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30541-56-1 | |
Record name | Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adamantylideneadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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